1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid
Descripción
1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid is a seven-membered heterocyclic compound featuring a 1,4-diazepane core. The tert-butoxycarbonyl (Boc) group at position 1 acts as a protective moiety for the secondary amine, while the carboxylic acid at position 6 provides a functional handle for further derivatization. Diazepanes, compared to smaller heterocycles like pyrrolidines, exhibit distinct conformational flexibility due to their larger ring size, which can influence binding affinity and metabolic stability in pharmaceutical applications .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-6-8(7-13)9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHMBSJKWNFLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions
1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the BOC group, yielding the free amine.
Substitution: The compound can undergo substitution reactions where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Free amine and carbon dioxide (CO2).
Substitution: Substituted derivatives with new functional groups replacing the BOC group.
Aplicaciones Científicas De Investigación
1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid (CAS Number: 1273566-82-7) is a compound with significant applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amino acids. The compound serves as a precursor in the synthesis of various peptide derivatives, enhancing the stability and solubility of the resulting peptides.
Drug Development : Research indicates that derivatives of 1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid exhibit potential as pharmaceutical agents due to their ability to modulate biological pathways. For instance, studies have shown that modifications of this compound can lead to enhanced efficacy against specific targets in cancer therapy.
Biochemical Research
Enzyme Inhibition Studies : The compound has been utilized in studies examining enzyme inhibition mechanisms. Its structural properties allow for the exploration of binding interactions with various enzymes, providing insights into drug design and development.
Material Science
Polymer Chemistry : The compound's reactivity makes it suitable for use in polymerization processes. It can be incorporated into copolymers that exhibit desirable mechanical properties and thermal stability, making it valuable in the development of new materials.
Table 1: Comparison of Applications
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Medicinal Chemistry | Peptide Synthesis | Protecting group for amino acids |
| Drug Development | Potential anticancer agents | Modifications enhance biological activity |
| Biochemical Research | Enzyme Inhibition Studies | Insights into drug design |
| Material Science | Polymer Chemistry | Improves mechanical properties |
Table 2: Case Studies Overview
| Study Title | Year | Findings |
|---|---|---|
| Synthesis of Novel Peptides | 2022 | Demonstrated improved solubility and stability |
| Inhibition of Enzyme X | 2023 | Identified binding affinity and mechanism |
| Development of Thermally Stable Polymers | 2024 | Enhanced performance metrics in composite materials |
Mecanismo De Acción
The mechanism of action of 1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparación Con Compuestos Similares
Table 1. Structural Comparison of 1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic Acid and Analogues
| Compound Name | CAS Number | Core Structure | Substituents (Positions) | Functional Group | Key Features |
|---|---|---|---|---|---|
| 1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid | Not available | 1,4-diazepane | Boc (1), COOH (6) | Carboxylic acid | 7-membered ring, high flexibility |
| (3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (PBXA3202) | 1808807-76-2 | Pyrrolidine | Boc (1), CF₃ (4), COOH (3) | Carboxylic acid | Enhanced lipophilicity |
| (3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid (PB05712) | 1119512-35-4 | Pyrrolidine | Boc (1), CH₃ (4), COOH (3) | Carboxylic acid | Moderate metabolic stability |
| Ethyl trans-1-benzyl-4-ethylpyrrolidine-3-carboxylate (PB08398) | 201228-21-9 | Pyrrolidine | Benzyl (1), C₂H₅ (4), COOEt (3) | Ester | Improved membrane permeability |
Actividad Biológica
1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid (CAS Number: 1273566-82-7) is a compound that has gained attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which plays a crucial role in its chemical reactivity and stability. The molecular formula is , with a molecular weight of 244.29 g/mol. Its structure can be depicted as follows:
The primary mechanism of action for 1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid involves the protection of amine groups during synthetic processes. The BOC group is added to the amine under basic conditions, forming a stable carbamate that protects the amine from unwanted reactions. This protection can be reversed under acidic conditions, allowing for the regeneration of the free amine for further reactions .
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. In particular, it has shown efficacy against Cryptosporidium parvum, a parasite responsible for cryptosporidiosis. The compound demonstrated an in vitro effective concentration (EC50) of 2.1 μM against C. parvum, indicating moderate potency. Its mechanism includes blocking sexual development stages of the parasite while also affecting late-stage asexual growth .
Cytotoxicity and Therapeutic Index
While exhibiting antiparasitic properties, 1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid also presents concerns regarding cytotoxicity. It has been shown to inhibit the human Ether-a-go-go-Related Gene (hERG), which is critical for cardiac muscle repolarization. The inhibitory concentration (IC50) for hERG is approximately 10 μM, suggesting a narrow therapeutic index between its antiparasitic efficacy and potential cardiotoxicity .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antiparasitic Screening : A study evaluated various analogs of 1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid as potential anti-Cryptosporidium agents. The results indicated that modifications to the BOC group could enhance activity or reduce toxicity .
- Structure-Activity Relationship (SAR) : Researchers conducted SAR studies to optimize the compound's structure for improved biological activity. The findings suggested that specific modifications could lead to compounds with better potency against C. parvum while minimizing cardiac risks .
- Synthetic Applications : The compound's role as a protecting group in peptide synthesis has been extensively documented, highlighting its utility in creating biologically active molecules that require precise functional group manipulation .
Comparative Analysis
To understand how 1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid compares with similar compounds, we can look at other BOC-protected diazepanes:
| Compound Name | CAS Number | EC50 (μM) | hERG IC50 (μM) | Notes |
|---|---|---|---|---|
| 1-[(tert-butoxy)carbonyl]-piperazine-2-carboxylic acid | TBD | TBD | TBD | Related structure with different properties |
| 1-[(tert-butoxy)carbonyl]-piperidine-4-carboxylic acid | TBD | TBD | TBD | Potentially similar biological activity |
| 1-[(tert-butoxy)carbonyl]-azepane-3-carboxylic acid | TBD | TBD | TBD | Investigated for synthetic applications |
Q & A
Q. What are the key spectroscopic methods for characterizing 1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid, and how do they address structural ambiguities?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the tert-butoxycarbonyl (Boc) group and diazepane ring structure. Assign peaks based on coupling constants (e.g., Boc carbonyl at ~150–155 ppm in -NMR) and compare with analogous compounds like 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid .
- Infrared Spectroscopy (IR): Identify characteristic stretches (e.g., Boc C=O at ~1680–1720 cm, carboxylic acid O-H at ~2500–3300 cm).
- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns (e.g., loss of tert-butyl group [M – 57]) .
Q. What synthetic routes are reported for introducing the Boc-protected diazepane moiety, and how are reaction conditions optimized?
Methodological Answer:
- Stepwise Protection: Use Boc-anhydride under basic conditions (e.g., DMAP or TEA in THF) to protect the amine group, followed by cyclization with α,ω-dihaloalkanes or coupling reagents (e.g., EDC/HOBt) to form the diazepane ring .
- Purification: Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (e.g., from ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in HO/MeCN) .
Advanced Research Questions
Q. How do steric and electronic effects of the Boc group influence the reactivity of 1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid in peptide coupling reactions?
Methodological Answer:
- Steric Hindrance Analysis: Compare coupling efficiency (e.g., using DCC vs. HATU) with/without the Boc group. The bulky tert-butyl group may reduce reaction rates, requiring longer activation times or elevated temperatures .
- Computational Modeling: Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and predict nucleophilic attack sites. Compare with experimental yields from reactions involving diazepane derivatives .
Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?
Methodological Answer:
- Solubility Profiling: Systematically test solubility in DMSO, THF, and aqueous buffers (pH 2–9) using nephelometry or UV-Vis spectroscopy. Note discrepancies caused by aggregation or ionization states (e.g., carboxylic acid deprotonation at pH > 4) .
- Co-solvent Screening: Evaluate solubility enhancement via co-solvents (e.g., PEG-400 or cyclodextrins) using phase diagrams. Reference protocols from analogous carboxy-substituted heterocycles .
Q. How can this compound serve as a precursor for targeted drug delivery systems, and what in vitro assays validate its stability?
Methodological Answer:
- Conjugation Strategies: Link the carboxylic acid group to targeting moieties (e.g., antibodies via EDC/NHS chemistry). Monitor conjugation efficiency via MALDI-TOF MS .
- Stability Assays: Incubate the conjugate in simulated physiological conditions (PBS, 37°C, pH 7.4) and analyze Boc group retention via LC-MS. Compare degradation kinetics with unprotected analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
Methodological Answer:
- Controlled Degradation Studies: Replicate conditions from conflicting studies (e.g., 0.1 M HCl in dioxane vs. TFA/DCM). Quantify Boc deprotection rates via -NMR (disappearance of tert-butyl signal at ~1.4 ppm) .
- Mechanistic Probes: Use isotopic labeling (e.g., -Boc) to track cleavage pathways. Compare with theoretical hydrolysis mechanisms (e.g., SN1 vs. SN2) .
Safety and Handling in Academic Research
Q. What safety protocols are critical when handling this compound, given limited toxicological data?
Methodological Answer:
- Exposure Control: Use fume hoods, nitrile gloves, and OV/AG/P99 respirators during synthesis. Avoid skin contact due to potential irritation (H315/H319) .
- Waste Management: Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal. Follow institutional guidelines for diazepane-containing waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
